molecular formula C20H24FN3O3 B7450431 1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one

1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B7450431
M. Wt: 373.4 g/mol
InChI Key: JENGORIWGHFOOV-UHFFFAOYSA-N
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Description

1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as FP1 and has a molecular formula of C23H28FN3O3.

Mechanism of Action

FP1 is a small molecule that can penetrate cell membranes and interact with intracellular targets. It has been reported to inhibit the activity of certain enzymes, including phosphodiesterase 4 (PDE4) and cyclic AMP response element-binding protein (CREB). The inhibition of these enzymes leads to an increase in intracellular cAMP levels, which can activate downstream signaling pathways. FP1 has also been found to inhibit the activity of histone deacetylase (HDAC), which can lead to changes in gene expression.
Biochemical and Physiological Effects:
FP1 has been found to have anti-inflammatory and anti-cancer effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. FP1 can also induce apoptosis in cancer cells, leading to their death. In addition, FP1 has been found to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

FP1 has several advantages for lab experiments. It is a small molecule that can penetrate cell membranes and interact with intracellular targets. It has been reported to have a high binding affinity for its target enzymes, which makes it a useful tool compound. However, FP1 has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. In addition, FP1 may have off-target effects that can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of FP1. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. FP1 has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Another direction is to study the mechanism of action of FP1 in more detail. The inhibition of enzymes such as PDE4 and HDAC can lead to changes in gene expression, which may be involved in the biological effects of FP1. Finally, the synthesis of analogs of FP1 may lead to compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of FP1 involves a series of chemical reactions. The first step is the reaction between 2-fluorobenzoyl chloride and piperazine to produce 1-(2-fluorobenzoyl)piperazine. This compound is then reacted with piperidin-4-one to produce 1-{4-[4-(2-fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one (FP1). The synthesis of FP1 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

FP1 has potential applications in scientific research. It has been reported to have an inhibitory effect on certain enzymes, which makes it useful in drug discovery and development. FP1 has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. FP1 can be used as a tool compound to study the biological pathways involved in these diseases.

Properties

IUPAC Name

1-[4-[4-(2-fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c1-2-18(25)22-9-7-15(8-10-22)19(26)23-11-13-24(14-12-23)20(27)16-5-3-4-6-17(16)21/h2-6,15H,1,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENGORIWGHFOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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